5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine
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Overview
Description
5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine is a heterocyclic compound with the molecular formula C6H4N4O2S. This compound is part of the benzothiadiazole family, which is known for its diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis .
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which includes 5-nitrobenzo[c][1,2,5]thiadiazol-4-amine, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
Btz-based compounds are known to exhibit an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the btz group .
Biochemical Pathways
Btz-based compounds have been researched for photocatalytic applications, suggesting they may interact with light-dependent biochemical pathways .
Result of Action
Btz-based compounds have been used as potential visible-light organophotocatalysts , suggesting they may have effects at the molecular and cellular level related to light absorption and energy transfer.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, a new polymorph of this compound, polymorph II, has been discovered, which is obtained by crystallization from solutions containing Cu(II) ions . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of certain ions in its environment.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve hydrogen bonding .
Cellular Effects
It has been suggested that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been noted that the compound exhibits stability and may undergo degradation over time
Metabolic Pathways
The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine typically involves the nitration of benzo[c][1,2,5]thiadiazole followed by amination. One common method involves the reaction of 5-chloro-4-nitrobenzo[c][1,2,5]thiadiazole with 4-aminophenylboronic acid pinacol ester in dimethylformamide (DMF) at 90°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale nitration and subsequent amination reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly with activated enolethers.
Common Reagents and Conditions
Reduction: Hydrogen and Pd/C or NaBH4.
Substitution: Activated enolethers in methanol or ethanol.
Major Products Formed
Reduction: 5-Aminobenzo[c][1,2,5]thiadiazole.
Substitution: N-substituted benzothiadiazolylaminoethylene derivatives.
Scientific Research Applications
5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents targeting tumor hypoxia.
Material Science: The compound is utilized in the synthesis of fluorescent sensors and visible-light organophotocatalysts.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrobenzo[c][1,2,5]thiadiazole
- 5-Aminobenzo[c][1,2,5]thiadiazole
- 5-Chloro-4-nitrobenzo[c][1,2,5]thiadiazole
Uniqueness
5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine is unique due to its specific nitro and amino functional groups, which confer distinct reactivity and biological activity. Its ability to target hypoxic tumor cells makes it particularly valuable in anticancer research .
Properties
IUPAC Name |
5-nitro-2,1,3-benzothiadiazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2S/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOFIKFTNZRPGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1[N+](=O)[O-])N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378270 |
Source
|
Record name | 5-Nitro-2,1,3-benzothiadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1915-85-1 |
Source
|
Record name | 5-Nitro-2,1,3-benzothiadiazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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